molecular formula C13H9NOS B6367389 5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95% CAS No. 1261895-49-1

5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95%

Cat. No. B6367389
CAS RN: 1261895-49-1
M. Wt: 227.28 g/mol
InChI Key: WNUQYHSZGFUBKR-UHFFFAOYSA-N
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Description

5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95% (5-BT2HP-95) is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound composed of a benzothiophene ring fused to a pyridine ring, with a hydroxyl group attached to the pyridine ring. 5-BT2HP-95 is a colorless solid that is soluble in water and alcohols. It has been studied for its potential applications in the fields of organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95% has been studied for its potential applications in the fields of organic chemistry, medicinal chemistry, and materials science. In organic chemistry, it has been used as a starting material for the synthesis of other heterocyclic compounds. In medicinal chemistry, it has been used as a starting material for the synthesis of potential therapeutic agents. In materials science, it has been used as a starting material for the synthesis of organic semiconductors and other organic materials.

Mechanism of Action

The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95% is not well understood. However, it is believed that the hydroxyl group attached to the pyridine ring is responsible for the reactivity of the compound. The hydroxyl group is capable of forming hydrogen bonds with other molecules, allowing it to interact with other molecules and catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95% are not well understood. However, it is believed to be non-toxic and non-carcinogenic. In addition, it has been shown to be biodegradable, meaning that it can be broken down by microorganisms in the environment.

Advantages and Limitations for Lab Experiments

The main advantage of 5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95% for use in lab experiments is its availability. It is widely available in both pure and impure forms, making it easy to obtain. In addition, it is relatively inexpensive and can be easily synthesized in the lab. The main limitation of 5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95% is its reactivity. It is a very reactive compound and can easily react with other molecules, making it difficult to handle in the lab.

Future Directions

There are a number of potential future directions for 5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95%. It could be used as a starting material for the synthesis of other heterocyclic compounds. It could also be used to develop potential therapeutic agents for the treatment of various diseases. In addition, it could be used as a starting material for the synthesis of organic semiconductors and other organic materials. Finally, it could be used to study the biochemical and physiological effects of the compound on living organisms.

Synthesis Methods

5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95% can be synthesized through a multi-step reaction sequence. The first step involves the condensation of 4-chlorobenzaldehyde and 4-methylthiophenol to form a benzothiophene intermediate. This intermediate is then reacted with 3-hydroxy-2-pyridinecarboxaldehyde to form 5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95%. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product can be isolated through crystallization from an aqueous solution.

properties

IUPAC Name

5-(1-benzothiophen-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-11-5-10(7-14-8-11)13-6-9-3-1-2-4-12(9)16-13/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUQYHSZGFUBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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